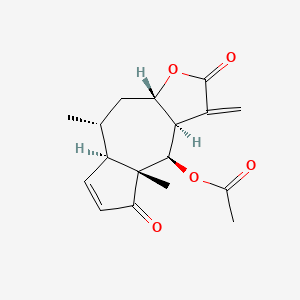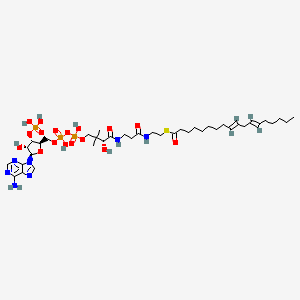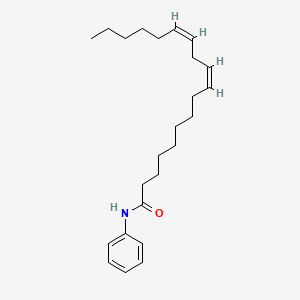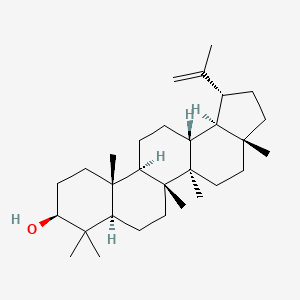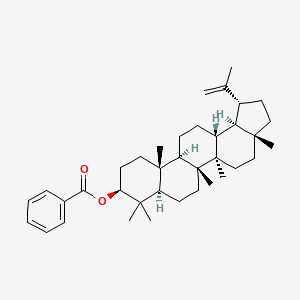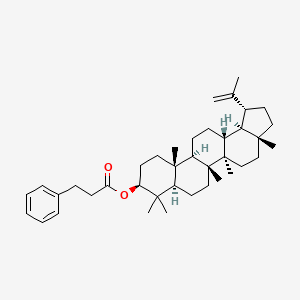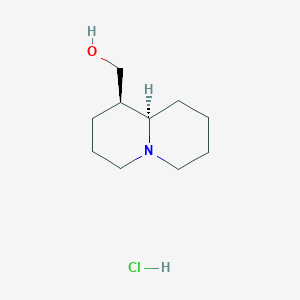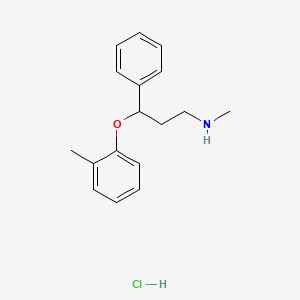
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Descripción general
Descripción
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is a compound that is active at a novel site on receptor-operated calcium channels . It is useful for the treatment of neurological disorders and diseases . Its molecular formula is C17H22ClNO and it has a molar mass of 291.82 .
Molecular Structure Analysis
The molecular structure of “N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is represented by the molecular formula C17H22ClNO . The molecular weight of the compound is 291.8 g.Aplicaciones Científicas De Investigación
ADHD Therapy in Children
Atomoxetine, a selective norepinephrine (NE) reuptake inhibitor, was approved for attention deficit/hyperactivity disorder (ADHD) treatment in children, adolescents, and adults . It inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain along with inhibiting the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Treatment of Comorbidities in ADHD
ADHD is often accompanied by multiple comorbidities. A series of studies have been published suggesting that atomoxetine is effective in the treatment of ADHD symptoms for children with various types of comorbidity . In some cases, it is possible that atomoxetine may have a positive influence on the symptoms of comorbidities .
Dosage Regimen
Atomoxetine can be administered either as a single daily dose or split into two evenly divided doses, and has a negligible risk of abuse or misuse . The latest guideline updated that clinical dose selection of atomoxetine was recommended based on both CYP2D6 genotype and the peak concentration .
Overcoming First-Pass Metabolism
The study aims to investigate the ability of lyophilized nasal inserts of nanosized atomoxetine HCl solid lipid nanoparticles (ATM-SLNs) to transport atomoxetine (ATM) directly to the brain and overcome the first-pass metabolism .
Solid Lipid Nanoparticles (SLN) Applications
Some reported literature suggests that drug-like Atomoxetine hydrochloride are loaded into SLN for different applications .
Safety and Hazards
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is harmful if swallowed and causes serious eye damage . It may cause drowsiness or dizziness and may cause damage to organs (Liver) through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Rac Atomoxetine Hydrochloride, also known as LY 135252 or N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a potent and selective inhibitor of the norepinephrine transporter (NET) . This compound prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Mode of Action
The mode of action of Atomoxetine involves its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Biochemical Pathways
Atomoxetine affects several biochemical pathways. Primarily, it inhibits the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This leads to an increase in norepinephrine and dopamine within the prefrontal cortex .
Pharmacokinetics
Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . Atomoxetine is primarily metabolized by the polymorphically expressed enzyme cytochrome P450 2D6 (CYP2D6) . This results in two distinct populations: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Result of Action
The molecular and cellular effects of Atomoxetine’s action primarily involve the modulation of neurotransmitter dynamics in the brain. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of ADHD .
Action Environment
The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. The drug’s metabolism can be affected by the individual’s genetic makeup, specifically the polymorphism of the cyp2d6 enzyme . This can lead to variations in the drug’s efficacy and side effects among different individuals .
Propiedades
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338057 | |
| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride | |
CAS RN |
82857-40-7 | |
| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 135252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



